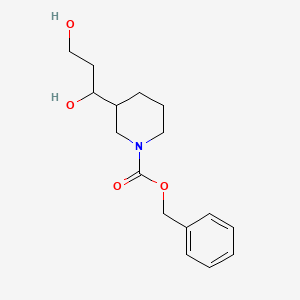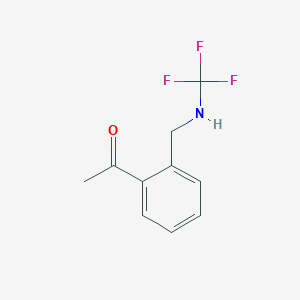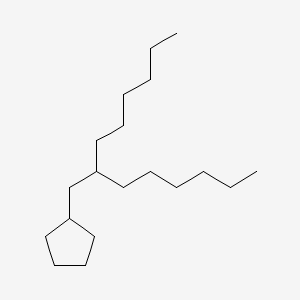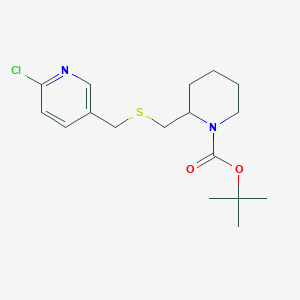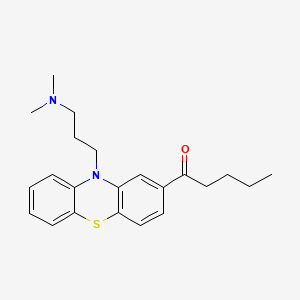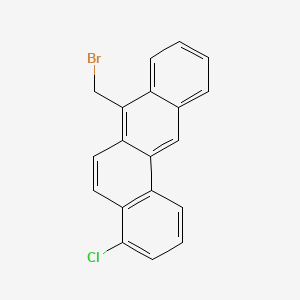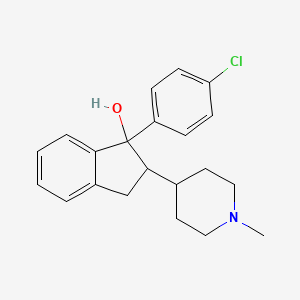
1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1h-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol is a complex organic compound that features a chlorophenyl group, a piperidyl group, and a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dihydroindenol core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the piperidyl group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-one
- 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-amine
Uniqueness
1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
20845-60-7 |
|---|---|
Molecular Formula |
C21H24ClNO |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C21H24ClNO/c1-23-12-10-15(11-13-23)20-14-16-4-2-3-5-19(16)21(20,24)17-6-8-18(22)9-7-17/h2-9,15,20,24H,10-14H2,1H3 |
InChI Key |
HIVJZCBYCPLYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


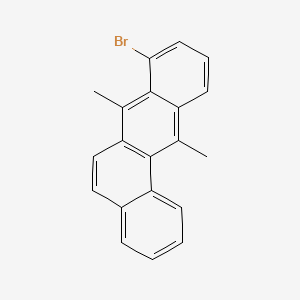

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
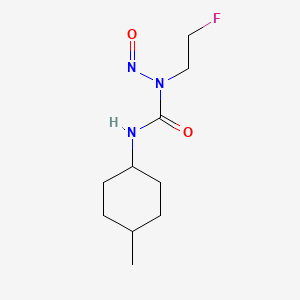
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
